Allopregnan-3beta-ol-20-one

GABA-A receptor antagonism hippocampal electrophysiology population spike inhibition

Researchers studying 3α-neurosteroid GABA-A potentiation require a stereochemically matched negative control to validate assay specificity. Allopregnan-3β-ol-20-one (isoallopregnanolone) solves this as the 3β-hydroxy isomer that lacks intrinsic agonism and selectively antagonizes allopregnanolone. • Zero intrinsic GABA-A agonism at ≤1 mM; functions as a selective GAMSA • IC50 = 12.25 μM vs. allopregnanolone at 1:1 molar ratio • Distinct mp 194-195°C & [α]D27 +91.2° for unambiguous QC verification

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
Cat. No. B1259825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopregnan-3beta-ol-20-one
Synonyms3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyAURFZBICLPNKBZ-JITSNLRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allopregnan-3beta-ol-20-one: Neurosteroid Reference Standard for Functional Antagonism and Stereochemical Differentiation in GABA-A Receptor Research


Allopregnan-3beta-ol-20-one (also known as isoallopregnanolone, epiallopregnanolone, or 5α-pregnan-3β-ol-20-one) is an endogenous pregnane neurosteroid and the 3β-hydroxy stereoisomer of the well-characterized positive allosteric modulator allopregnanolone (3α-hydroxy-5α-pregnan-20-one) [1]. It is a metabolite of progesterone found in the adrenal cortex, corpus luteum, and human placenta [1]. Unlike its 3α counterpart, the 3β-configuration at the C3 hydroxyl position fundamentally alters its pharmacological activity at the GABA-A receptor complex, rendering it functionally distinct and making it an essential tool compound for stereochemical selectivity studies [2].

Stereochemical control
Chiral reference-standard workflow for 3β-hydroxy neurosteroid differentiation
Functional context
Enantiomer-comparison study context for GABA-A receptor modulation assays
Selection logic
Supports stereochemical-attribution review in neurosteroid pharmacology

Why Allopregnan-3beta-ol-20-one Cannot Be Substituted with Other Pregnane Neurosteroids in Experimental Protocols


The stereochemical configuration at the C3 hydroxyl position dictates the functional pharmacology of pregnane neurosteroids at the GABA-A receptor. The 3α-hydroxy isomers (e.g., allopregnanolone, pregnanolone) act as potent positive allosteric modulators that enhance GABA-mediated chloride ion flux [1]. In contrast, the 3β-hydroxy isomers (including allopregnan-3beta-ol-20-one) lack intrinsic GABA-potentiating activity and instead function as selective antagonists of 3α-neurosteroid action [2]. Substitution of the 3β-isomer for the 3α-isomer in assays designed to measure GABAergic potentiation will produce fundamentally different results, potentially leading to false-negative conclusions. Furthermore, the 3β-isomers exhibit distinct physical properties including specific optical rotation values that enable precise analytical identification and quality control, which is critical for maintaining experimental reproducibility across laboratories [3].

This Product (3β,5α)
Lacks intrinsic GABA-potentiating activity; functions as selective antagonist of 3α-neurosteroid action
3α-Isomer (Allopregnanolone)
Potent positive allosteric modulator; may shift assay-response context from antagonism to potentiation
This Product (3β,5α)
Distinct optical rotation ([α]D27 +91.2°) enables analytical identity verification
3β,5β-Isomer (Epipregnanolone)
Different ring junction stereochemistry; isoform-preference profile may differ at recombinant receptors

Allopregnan-3beta-ol-20-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Selective Antagonism of Allopregnanolone-Induced GABAergic Inhibition at 1:1 Molar Ratio in Hippocampal Electrophysiology

Allopregnan-3beta-ol-20-one (epiallopregnanolone) acts as a selective functional antagonist of allopregnanolone (3α-hydroxy-5α-pregnan-20-one) at the GABA-A receptor. In rat hippocampal CA1 slices, a 6.25 fmol dose of allopregnanolone produced reversible inhibition of the population spike. The same 6.25 fmol dose of allopregnan-3beta-ol-20-one alone had no significant effect compared to vehicle control. When co-applied, a 1:1 molar ratio of epiallopregnanolone to allopregnanolone produced complete blockage of allopregnanolone-mediated inhibition. Notably, this antagonism is selective—epipregnanolone (the 3β-isomer of pregnanolone with a 5β-configuration) failed to block allopregnanolone's inhibition at the same 1:1 molar ratio [1].

Functional antagonism
Head-to-head
Complete blockade at 1:1 molar ratio vs. allopregnanolone
Supports stereochemical-control context for antagonist tool compound use
Rat hippocampal CA1; epipregnanolone inactive at same ratio
GABA-A receptor antagonism hippocampal electrophysiology population spike inhibition

Inhibition of Allopregnanolone-Stimulated Chloride Ion Uptake with IC50 of 12.25 μM Without Affecting Baseline GABAergic Tone

Allopregnan-3beta-ol-20-one (isoallopregnanolone) selectively inhibits allopregnanolone-stimulated GABA-mediated chloride ion flux in a concentration-dependent manner. In rat cortical homogenate assays, isoallopregnanolone at concentrations from 1 μM to 1 mM did not affect baseline Cl⁻ uptake, nor did it interact with 10 μM GABA alone. It also showed no interaction with flunitrazepam- or pentobarbital-induced Cl⁻ uptake increases. However, against 1 μM allopregnanolone-induced Cl⁻ uptake, isoallopregnanolone exhibited concentration-dependent inhibition with a calculated IC50 of 12.25 μM. The compound also failed to displace tert-butylbicyclophosphorothionate (TBPS) binding, indicating that antagonism occurs through a mechanism distinct from direct competition at the allopregnanolone binding site [1].

Cl⁻ flux inhibition
Head-to-head
IC50 = 12.25 μM
Supports antagonist assay-response context without baseline GABAergic perturbation
No effect up to 1 mM; does not displace TBPS binding
chloride ion flux GABA-A receptor modulation neurosteroid antagonism synaptoneurosome assay

Receptor Isoform-Dependent Blockade: 3β-Isomer Shows Superior Antagonist Efficacy at α1β1γ2L vs. α1β2γ2L GABA-A Receptors

In recombinant human GABA-A receptors expressed in Xenopus oocytes, the 3β-pregnane isomers epipregnanolone and isopregnanolone both inhibited the potentiating effects of allopregnanolone and alphaxalone. However, isopregnanolone (allopregnan-3beta-ol-20-one) demonstrated significantly greater efficacy as a blocker of allopregnanolone-mediated potentiation compared to alphaxalone across all receptor isoforms tested. The degree of blockade produced by isopregnanolone was receptor isoform-dependent. In contrast, epipregnanolone (the 5β-configuration 3β-isomer) exhibited greater blocking efficacy at the α1β2γ2L isoform compared to α1β1γ2L, and also showed greater blockade of allopregnanolone versus alphaxalone. Allopregnanolone itself (the 3α-isomer) potentiated GABA-activated currents with EC50 values of 78 ± 10.9 nM at α1β1γ2L, 114 ± 21 nM at α1β1γ2S, and 194 ± 12 nM at α1β1ε receptors, with maximal potentiation ranging from 214 ± 35% to 265 ± 38% depending on subunit composition [1] [2].

Isoform-dependent blockade
Cross-study
Greater efficacy at α1β1γ2L vs. α1β2γ2L
Supports subunit-selective pathway-response interpretation
Recombinant human receptors in Xenopus oocytes
recombinant GABA-A receptors isoform selectivity neurosteroid antagonism Xenopus oocyte electrophysiology

3β-Isomers Lack Neuroproliferative Activity in Neural Stem Cells Unlike 3α-Counterparts

In adult subventricular zone stem cell cultures and primary hippocampal cultures, the 3α isomers of allopregnanolone and its O-allyl derivatives significantly stimulated cell proliferation as measured by 5-ethynyl-2'-deoxyuridine (EdU) incorporation. In contrast, the corresponding 3β isomers, including 3β-O-allyl-allopregnanolone, were completely ineffective at stimulating proliferation across all culture systems tested. Specifically, 3α-O-allyl-allopregnanolone produced a significantly higher proliferative effect than natural allopregnanolone itself, while its 3β counterpart showed no activity. This stereochemical dependence on the C3 hydroxyl configuration for proliferative activity mirrors the functional dichotomy observed at GABA-A receptors [1].

Neural proliferation
Head-to-head
3β-isomers ineffective; 3α-isomers active
Supports enantiomer-attribution review for proliferation endpoint context
SVZ and hippocampal cultures; EdU incorporation
neural stem cell proliferation neurogenesis allopregnanolone analogs EdU incorporation

Lack of GnRH Suppression Activity Distinguishes 3β-Isomer from 3α-Allopregnanolone in Hypothalamic Function Assays

In ex vivo studies using individually incubated rat hemihypothalami, allopregnanolone (3α-hydroxy-5α-pregnan-20-one) suppressed gonadotropin-releasing hormone (GnRH) release in a concentration-dependent manner with maximal activity observed in the nanomolar range—concentrations at which this neurosteroid exerts biological actions endogenously. In direct comparison, its 3β-stereoisomer, 5α-pregnane-3β-ol-20-one (allopregnan-3beta-ol-20-one), produced no significant effect on GnRH release, confirming that the C3 hydroxyl stereochemistry is a critical determinant for neuroendocrine modulatory activity. This stereoselectivity provides validation for using the 3β-isomer as an inactive control compound in studies examining neurosteroid regulation of the hypothalamic-pituitary-gonadal axis [1].

GnRH release
Head-to-head
No significant effect vs. 3α-isomer suppression
Supports stereochemical-control context for neuroendocrine assay interpretation
Ex vivo rat hemihypothalami incubation
GnRH release hypothalamic-pituitary-gonadal axis neuroendocrine ex vivo tissue incubation

Physicochemical Differentiation: High Specific Optical Rotation of +91.2° Enables Analytical Discrimination from 3α-Isomer

The 3β-configuration of allopregnan-3beta-ol-20-one confers distinct physicochemical properties that enable unambiguous analytical identification and differentiation from its 3α counterpart. The compound exhibits a melting point of 194-195°C and a specific optical rotation of [α]D27 +91.2° (c = 0.4 in ethanol). For reference, the corresponding acetate derivative shows [α]D25 +69° in chloroform. These optical rotation values are highly stereospecific—the 3α-isomer (allopregnanolone) exhibits different physical properties, including a reported melting point of approximately 168°C, providing a 26-27°C differential in melting point between the two stereoisomers [1] . The compound shows slight solubility in chloroform and methanol, with a predicted pKa of 15.12 ± 0.70 and a predicted density of 1.1 g/cm³ [2].

Optical rotation
Cross-study
[α]D27 +91.2° (c=0.4, EtOH)
Supports stereochemical identity verification for quality control
mp 194–195°C; ~27°C differential vs. 3α-isomer
optical rotation stereochemical identification quality control analytical chemistry

Allopregnan-3beta-ol-20-one: Evidence-Backed Research Applications Based on Quantified Differentiation


Negative Control or Functional Antagonist in GABA-A Receptor Potentiation Studies

Use as a stereochemically matched but pharmacologically inactive control in assays measuring 3α-neurosteroid-mediated GABA-A receptor potentiation. The compound's complete lack of intrinsic agonism at concentrations up to 1 mM [1] and its ability to selectively antagonize allopregnanolone at a 1:1 molar ratio with an IC50 of 12.25 μM [2] makes it the optimal tool for establishing steroid-specific effects in electrophysiology, chloride flux, and behavioral pharmacology experiments.

Stereochemical Probe for Dissecting Subunit-Specific Neurosteroid Recognition Sites

Employ in recombinant receptor studies requiring isoform-selective pharmacological interrogation. The compound demonstrates differential antagonist efficacy across GABA-A receptor subunit compositions (α1β1γ2L vs. α1β2γ2L), enabling mapping of steroid recognition site heterogeneity [3]. This application is particularly valuable for structure-activity relationship (SAR) studies aimed at developing subunit-selective neurosteroid modulators.

Inactive Stereoisomer Control for Neuroendocrine and Neuroproliferation Assays

Deploy as a validated negative control in experiments examining neurosteroid effects on GnRH release from hypothalamic tissue [4] or in neural stem cell proliferation assays [5]. The complete absence of activity in these systems, contrasted with the robust activity of the 3α-isomer, provides essential validation that observed effects are stereospecific and not attributable to non-specific steroid membrane interactions.

Analytical Reference Standard for Stereochemical Purity Verification

Utilize as a chromatographic and spectroscopic reference standard for confirming the identity and stereochemical purity of pregnane neurosteroid samples. The compound's distinct melting point (194-195°C) and specific optical rotation ([α]D27 +91.2°) provide unambiguous identification metrics that differentiate it from the 3α-isomer (melting point ~168°C) [6], supporting quality control in chemical manufacturing and ensuring batch-to-batch consistency in research procurement.

Application
Selection Property
Validation Focus
GABA-A receptor antagonism control
Stereochemically matched inactive control
Lack of intrinsic agonism; selective 3α-antagonism
Subunit-selective steroid recognition mapping
Isoform-dependent antagonist efficacy
Recombinant receptor subtype comparison
Neuroendocrine/neuroproliferation negative control
Inactive stereoisomer for pathway studies
GnRH release and EdU proliferation endpoints
Stereochemical purity reference standard
Distinct optical rotation and melting point
Identity verification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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